molecular formula C11H11ClN4S B2904720 N1-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]benzene-1,2-diamine CAS No. 339017-76-4

N1-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]benzene-1,2-diamine

Cat. No.: B2904720
CAS No.: 339017-76-4
M. Wt: 266.75
InChI Key: MDFBXDMDZYCXIT-UHFFFAOYSA-N
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Description

N1-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]benzene-1,2-diamine is a chemical compound with a unique structure that makes it suitable for various scientific research applications. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro and methylsulfanyl group, and a benzenediamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of halogen in 6-chloropyrimidines with a methylsulfanyl group . Another method includes the use of Grignard reagents to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]benzene-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

N1-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]benzene-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]benzene-1,2-diamine involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-(methylthio)-4-pyrimidinamine
  • 4-amino-6-chloro-2-methylthiopyrimidine

Uniqueness

N1-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]benzene-1,2-diamine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the benzenediamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-N-(6-chloro-2-methylsulfanylpyrimidin-4-yl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4S/c1-17-11-15-9(12)6-10(16-11)14-8-5-3-2-4-7(8)13/h2-6H,13H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFBXDMDZYCXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)NC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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